7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrimidine framework. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various biological pathways.
This compound is classified within the broader category of pyrazolo[1,5-a]pyrimidine derivatives. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities and are often explored for their roles in drug development. The specific dihydrochloride salt form enhances its solubility and stability, making it suitable for various experimental applications .
The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves several key steps:
A representative synthetic route might involve:
The molecular formula of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can be represented as . The structural features include:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling to understand its interactions with biological targets .
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can participate in various chemical reactions:
These reactions can yield various products depending on the conditions and reagents used .
The mechanism of action for 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride primarily involves its interaction with specific enzymes or receptors. It has been shown to inhibit certain kinases or enzymes involved in critical biochemical pathways, thereby modulating cellular processes such as signal transduction and metabolic regulation. The exact targets may vary based on the context of use but often include key regulatory proteins in cell signaling pathways .
Relevant data from studies indicate that the compound exhibits favorable properties for use in biological assays and potential therapeutic applications .
7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride has several scientific uses:
The development of 7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride stems from systematic optimization of bicyclic heterocyclic cores to enhance PI3Kδ inhibition. Early pan-PI3K inhibitors like ZSTK474 (triazine-based) and GDC-0941 (thienopyrimidine-based) exhibited strong activity but lacked δ-isoform selectivity due to flat binding conformations that failed to access the enzyme’s specificity pocket [3] [9]. The shift to pyrazolo[1,5-a]pyrimidine addressed this limitation by leveraging its compact, planar geometry to engage the affinity pocket while improving metabolic stability over six-six bicyclic systems (e.g., thienopyrimidines) [1] [4]. Key modifications included:
Table 1: Impact of Bicyclic Core Modifications on PI3Kδ Inhibition
Core Scaffold | Example Compound | PI3Kδ IC₅₀ (nM) | Selectivity Ratio (α/δ) |
---|---|---|---|
Thienopyrimidine | GDC-0941 | 3.2 | 1.5 |
Pyridopyrimidine | ZSTK474 | 3.9 | 3.8 |
Pyrazolo[1,5-a]pyrimidine | CPL302253 | 2.8 | 79 |
Piperidin-4-yl-pyrazolo[1,5-a]pyrimidine | NSC348884 analog | 7.32 | 1415 |
Data consolidated from [1] [3] [5]
The pyrazolo[1,5-a]pyrimidine core confers superior kinase selectivity through three synergistic mechanisms:
Table 2: Key Binding Interactions of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Residue | Interaction Type | Role in Selectivity |
---|---|---|
Val-828 | H-bond (hinge) | Competitive ATP displacement |
Trp-760 | π-Stacking | δ-Isoform specificity via "tryptophan shelf" |
Lys-779 | Salt bridge | Stabilizes affinity pocket orientation |
Asp-787 | H-bond | Enhances residence time |
Data derived from crystallographic studies in [1] [5]
The piperidin-4-yl moiety at C(7) is a critical determinant of isoform specificity. SAR studies reveal that modifications here modulate affinity through steric complementarity and electrostatic effects:
Table 3: SAR of Piperidin-4-yl Substituents in PI3Kδ Inhibitors
C(7) Substituent | PI3Kδ IC₅₀ (nM) | Selectivity (δ vs. γ) | Key Effect |
---|---|---|---|
Piperidin-4-yl (unmodified) | 18.5 | 29-fold | Baseline hydrophobic fill |
N-Acetylpiperidin-4-yl | 5.1 | 84-fold | H-bond with Tyr-813 |
3-(S)-Methylpiperidin-4-yl | 8.3 | 112-fold | Steric complementarity |
4-(2-Hydroxyethyl)piperazin-1-yl | 71.0 | 7.2-fold | Reduced membrane penetration |
Data from enzymatic assays in [3] [4] [9]
Replacing morpholine with piperidin-4-yl in pyrazolo[1,5-a]pyrimidine derivatives addresses two limitations of classical inhibitors:
Table 4: Morpholine vs. Piperidin-4-yl Inhibitor Profiles
Parameter | Morpholine-Based (Idelalisib) | Piperidin-4-yl Analog | Advantage |
---|---|---|---|
PI3Kδ IC₅₀ | 2.5 nM | 2.8 nM | Equivalent potency |
Selectivity (α/δ) | 8-fold | 79-fold | Reduced α-isoform toxicity |
Solubility (pH 7.4) | 1.2 mg/mL | 12.5 mg/mL | Improved formulation |
CYP3A4 Inhibition (%) | 95 | 38 | Lower drug interaction risk |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: